molecular formula C22H29N3O4S B2992452 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide CAS No. 897611-04-0

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2992452
CAS No.: 897611-04-0
M. Wt: 431.55
InChI Key: YZTQNUAKXGITIU-UHFFFAOYSA-N
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Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide is a benzamide derivative featuring a piperazine-sulfonylethyl backbone substituted with a 2-methoxyphenyl group and 3,5-dimethylbenzamide moiety.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-17-14-18(2)16-19(15-17)22(26)23-8-13-30(27,28)25-11-9-24(10-12-25)20-6-4-5-7-21(20)29-3/h4-7,14-16H,8-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTQNUAKXGITIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide typically involves multiple steps, starting with the formation of the piperazine ring. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the sulfonyl and amide bonds. Common solvents used in these reactions include dichloromethane, dimethylformamide, and acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted benzamides and piperazines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new pharmaceuticals and materials.

Biology: In biological research, this compound has been studied for its potential biological activities, including its effects on various receptors and enzymes. It has shown promise in modulating neurotransmitter systems, making it a candidate for further drug development.

Medicine: The compound has been investigated for its therapeutic potential in treating various conditions, such as anxiety, depression, and pain. Its ability to interact with specific molecular targets makes it a candidate for the development of new medications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide

The most direct structural analog is N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide (CAS: 897619-23-7), which differs only in the position of the methoxy group on the phenyl ring (4-methoxy vs. 2-methoxy). Key comparative data are summarized below:

Property Target Compound (2-methoxy) 4-Methoxy Analog
Molecular Formula C₂₂H₂₉N₃O₄S C₂₂H₂₉N₃O₄S
Molecular Weight Not Reported 431.6 g/mol
Substituent Position 2-methoxyphenyl 4-methoxyphenyl
Potential Bioactivity Hypothesized CNS modulation Unreported

The positional isomerism of the methoxy group may significantly alter receptor binding affinity and selectivity. For example, 2-methoxy substitution on phenylpiperazine derivatives is associated with serotonin receptor (5-HT₁A) antagonism in compounds like WAY-100635, whereas 4-methoxy analogs may exhibit distinct pharmacological profiles .

Agrochemical Benzamide Derivatives

Several benzamide derivatives in are used as herbicides or pesticides, sharing the benzamide core but differing in substituents. Key examples include:

N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)
  • Use : Herbicide (cellulose biosynthesis inhibitor).
  • Structure : Dichlorophenyl and ethoxymethoxy groups enhance lipophilicity, aiding plant membrane penetration.
N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (Sulfentrazone)
  • Use: Pre-emergent herbicide (protoporphyrinogen oxidase inhibitor).
  • Structure : Incorporates a triazolone ring and sulfonamide group, enhancing oxidative stress induction in weeds.
N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide)
  • Use : Plant growth regulator (inhibits cell division).
  • Structure : Trifluoromethylsulfonyl group increases metabolic stability.

Structural and Functional Divergence

The target compound diverges from agrochemical benzamides in its piperazine-sulfonylethyl linker and 3,5-dimethylbenzamide group. For instance:

  • Piperazine moiety : Common in antipsychotics (e.g., aripiprazole) and antidepressants, indicating possible neuromodulatory effects.
  • Sulfonylethyl bridge : May enhance solubility and bioavailability compared to purely lipophilic agrochemical analogs.

Research Findings and Data Limitations

While specific data for N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide are absent in the provided evidence, inferences can be drawn:

  • Receptor Binding : The 2-methoxyphenyl group may favor 5-HT₁A receptor interactions over dopamine D₂ receptors, contrasting with 4-methoxy analogs .
  • Metabolic Stability : The sulfonylethyl linker could reduce hepatic clearance compared to ester-containing agrochemicals like etobenzanid.

Biological Activity

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide. Its molecular formula is C20H24N4O6SC_{20}H_{24}N_{4}O_{6}S, and it has a molecular weight of 448.49 g/mol. The compound features a piperazine ring, a sulfonamide group, and multiple aromatic moieties, contributing to its biological activity.

Interaction with Alpha1-Adrenergic Receptors

Research indicates that this compound primarily exerts its biological effects through interactions with alpha1-adrenergic receptors (α1-ARs). These receptors are involved in various physiological processes, including vascular smooth muscle contraction and neurotransmitter release. The binding affinity of this compound to α1-ARs suggests potential applications in treating conditions such as:

  • Cardiac hypertrophy
  • Congestive heart failure
  • Hypertension
  • Angina pectoris
  • Cardiac arrhythmias

In vitro studies have demonstrated that compounds with similar structures can modulate α1-AR activity, leading to significant physiological responses.

Neurological Applications

The compound's interaction with α1-ARs also suggests potential applications in treating neurological disorders. For instance, the modulation of adrenergic signaling pathways may provide therapeutic benefits in conditions like depression and anxiety disorders. The compound's ability to influence neurotransmitter systems could be further explored for developing antidepressants or anxiolytics.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the benzamide class. For example:

Study Compound Findings
Sivaramkumar et al. (2010)Benzamide ribosideDemonstrated inhibition of dihydrofolate reductase (DHFR), leading to reduced tumor growth in resistant cancer cell lines .
Han et al. (2016)4-Chloro-benzamidesIdentified as novel RET kinase inhibitors with significant antitumor effects in vitro.

These findings highlight the potential of benzamide derivatives, including this compound, as candidates for further investigation in cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide, and how is reaction completion monitored?

  • Methodological Answer : A two-step approach is common: (1) Condensation of the piperazine sulfonyl chloride intermediate with a benzamide derivative under reflux in acetonitrile or DMF. (2) Use of a base like K₂CO₃ to facilitate nucleophilic substitution. Reaction progress is tracked via thin-layer chromatography (TLC) with UV visualization or iodine staining . For purification, precipitation in distilled water followed by recrystallization is effective.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : High-resolution ¹H and ¹³C NMR are essential for verifying the piperazine ring, sulfonyl, and benzamide moieties. Mass spectrometry (MS) via electrospray ionization (ESI) confirms molecular weight. Elemental analysis (C, H, N) validates purity. For example, ¹H NMR peaks near δ 3.2–3.8 ppm indicate piperazine protons, while aromatic protons in the benzamide group appear at δ 6.8–7.8 ppm .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Receptor binding assays (e.g., dopamine D3 receptors) using radioligands like [³H]spiperone can assess affinity. Enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative applications) with Ellman’s method provide IC₅₀ values. Cell viability assays (MTT or resazurin) evaluate cytotoxicity .

Advanced Research Questions

Q. How can contradictory receptor binding affinity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or enantiomer-specific activity. Use chiral chromatography to isolate enantiomers and test each separately. Validate results with orthogonal methods like surface plasmon resonance (SPR) or functional cAMP assays. Reference studies on enantioselective D3 receptor antagonism for methodological guidance .

Q. What experimental designs optimize pharmacokinetic profiling in preclinical models?

  • Methodological Answer : Employ a crossover design in rodent models: (1) Intravenous administration for bioavailability calculation, (2) Oral dosing for absorption studies. Collect plasma samples at timed intervals and analyze via LC-MS/MS. Incorporate tissue distribution studies (e.g., brain-to-plasma ratio) to assess blood-brain barrier penetration .

Q. How can environmental stability and degradation pathways be systematically assessed?

  • Methodological Answer : Follow the INCHEMBIOL framework: (1) Determine hydrolysis rates under varying pH and temperature. (2) Use UV-Vis spectroscopy to monitor photodegradation. (3) Conduct soil/water microcosm studies with LC-HRMS to identify metabolites. Environmental half-life (t₁/₂) calculations inform ecotoxicological risk .

Q. What strategies improve selectivity for specific receptor subtypes (e.g., dopamine D3 vs. D2)?

  • Methodological Answer : Structure-activity relationship (SAR) studies are key. Modify substituents on the benzamide (e.g., 3,5-dimethyl vs. nitro groups) and piperazine (e.g., 2-methoxyphenyl vs. dichlorophenyl). Test analogs in competitive binding assays against D2/D3 receptors. Molecular docking (e.g., AutoDock Vina) predicts binding poses to guide rational design .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in metabolic pathway data?

  • Methodological Answer : Use human liver microsomes (HLMs) with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary enzymes. Compare with in silico predictions (e.g., SwissADME). Validate metabolites via tandem MS/MS and synthetic standards. Cross-reference species-specific differences (e.g., rodent vs. human CYP profiles) .

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